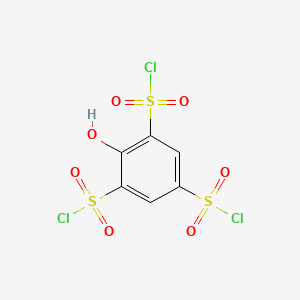
3-Fluoro-4-(trichloromethyl)benzoic acid, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(trichloromethyl)benzoic acid (3FTCMBA) is a versatile compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 105-107°C, and a boiling point of 300°C. It is a widely available reagent, with 97% purity, and can be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used in various scientific research applications, including organic synthesis, analytical chemistry, and drug design. It has been used to synthesize various organic compounds, such as 3-fluoro-4-chlorobenzoic acid and 3-fluoro-4-bromobenzoic acid. It has also been used in the synthesis of various pharmaceuticals, such as aminocoumarin. Additionally, 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used as a starting material for the synthesis of various heterocyclic compounds, such as 3-fluoro-4-oxazolidinone.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept electrons from other molecules and form a Lewis adduct. It is also believed to act as a nucleophile, which means that it can donate electrons to other molecules and form a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its availability, low cost, and high purity. Additionally, it has a low toxicity and is relatively easy to handle. The limitations of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its relatively low solubility in water and its tendency to form insoluble salts with certain acids.
Direcciones Futuras
The future directions of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% research include further exploration of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug design. Additionally, further research could be conducted to explore the possibility of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a starting material for the synthesis of other compounds. Additionally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a catalyst in organic synthesis. Finally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in the development of new materials.
Métodos De Síntesis
3-Fluoro-4-(trichloromethyl)benzoic acid, 97% can be synthesized by two methods: the direct method and the indirect method. The direct method involves the reaction of trichloroacetic acid with 3-fluorobenzoic acid in the presence of a base, such as sodium hydroxide. The indirect method involves the reaction of trichloroacetic acid with 3-fluorobenzaldehyde in the presence of a base, such as potassium hydroxide.
Propiedades
IUPAC Name |
3-fluoro-4-(trichloromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTAJFWAPOUYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trichloromethyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)




![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)



![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)

